3,6-Dihydroxyxanthane
Overview
Description
9H-xanthene-3,6-diol, also known as 3,6-dihydroxyxanthene, is an organic compound with the molecular formula C13H10O3. It is a derivative of xanthene, a tricyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the xanthene ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-xanthene-3,6-diol can be achieved through various methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of 9H-xanthene-3,6-diol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9H-xanthene-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups on the xanthene ring, which can act as reactive sites.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 9H-xanthene-3,6-diol, as well as substituted xanthene compounds with different functional groups .
Scientific Research Applications
9H-xanthene-3,6-diol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 9H-xanthene-3,6-diol involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . By enhancing Nrf2 translocation, 9H-xanthene-3,6-diol can exert antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
9H-xanthene-2,7-diol: Similar to 9H-xanthene-3,6-diol, this compound also possesses hydroxyl groups on the xanthene ring but at different positions.
9H-xanthene-3,6-dimethyl: This compound has methyl groups instead of hydroxyl groups at the 3 and 6 positions.
Uniqueness
The unique positioning of hydroxyl groups in 9H-xanthene-3,6-diol imparts distinct chemical properties and reactivity compared to other xanthene derivatives. This makes it particularly valuable in specific applications, such as its use as a fluorescent probe and its potential therapeutic properties .
Biological Activity
3,6-Dihydroxyxanthone is a member of the xanthone family, which has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 3,6-dihydroxyxanthone.
Structure and Synthesis
3,6-Dihydroxyxanthone can be synthesized through various chemical pathways involving the hydroxylation of xanthone derivatives. The presence of hydroxyl groups at the 3 and 6 positions is crucial for its biological activity. The synthesis typically employs methods such as hydrolysis or direct hydroxylation of parent xanthones.
Antioxidant Activity
The antioxidant potential of 3,6-dihydroxyxanthone has been evaluated using several assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. In comparative studies, it has shown significant antioxidant activity with an IC50 value indicating its effectiveness in scavenging free radicals.
Table 1: Antioxidant Activity of Hydroxyxanthones
Compound | IC50 (µM) |
---|---|
3,6-Dihydroxyxanthone | 349 ± 68 |
Other Hydroxyxanthones | Varies (higher values indicate lower activity) |
The IC50 value for 3,6-dihydroxyxanthone suggests a strong capacity to inhibit oxidative stress, which is linked to various chronic diseases.
Anticancer Activity
Research indicates that 3,6-dihydroxyxanthone exhibits promising anticancer properties. It has been tested against several cancer cell lines, including MCF-7 (breast cancer), U251 (glioblastoma), and others. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of topoisomerase II.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that treatment with 3,6-dihydroxyxanthone leads to significant reductions in cell viability across multiple cancer types. For instance:
- MCF-7 Cells : Exhibited an IC50 value of approximately 184 µM.
- U251 Cells : Displayed similar sensitivity, indicating broad-spectrum anticancer effects.
The biological activity of 3,6-dihydroxyxanthone can be attributed to its ability to intercalate DNA and inhibit critical enzymes involved in cancer cell proliferation. Molecular docking studies have shown strong interactions with topoisomerase II, suggesting that this compound can effectively disrupt DNA replication in cancer cells.
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, 3,6-dihydroxyxanthone has demonstrated antimicrobial activity against various strains of bacteria and fungi. Studies report minimum inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 11 |
Escherichia coli | 25 |
Candida albicans | Varies |
These findings suggest that 3,6-dihydroxyxanthone could be developed into a therapeutic agent for treating infections caused by resistant strains.
Properties
IUPAC Name |
9H-xanthene-3,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7,14-15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYQQADWTNPTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433778 | |
Record name | 9H-xanthene-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102914-73-8 | |
Record name | 9H-xanthene-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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